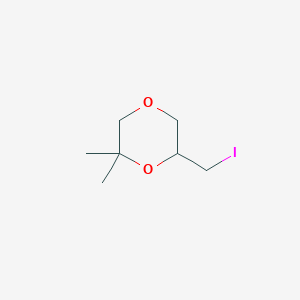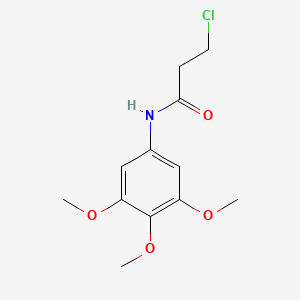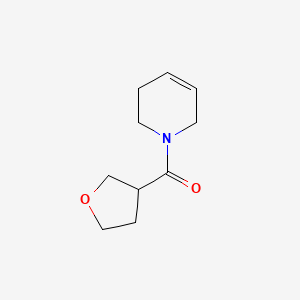
4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there is no direct information on the synthesis of this exact compound, similar compounds have been synthesized through various methods. For instance, a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and 5-(4-substituted benzenesulfonyl)-4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines/acetamides derivatives have been synthesized . The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For similar compounds, the molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For similar compounds, properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, molar volume, etc. have been reported .Scientific Research Applications
Synthesis and Polymer Application
A study detailed the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics and their application in creating multiblock copolymers for proton exchange membranes. This process involves Ni(0) catalytic coupling and selective sulfonation, leading to materials with promising characteristics for water absorption and proton conductivity, highlighting the compound's role in advanced polymer science (Ghassemi et al., 2004).
Fuel Cell Technology
Another study synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, aiming at fuel-cell applications. These materials demonstrated high proton conductivity and mechanical properties, underscoring the potential of fluoroaryl sulfonated compounds in enhancing fuel cell membrane performance (Bae et al., 2009).
Thermal Stability and Solubility
Research on aromatic poly(sulfone sulfide amide imide)s introduced a new diamine monomer for creating thermally stable polymers with enhanced solubility, contributing to the development of high-performance materials for various industrial applications (Mehdipour‐Ataei & Hatami, 2007).
Direct Methanol Fuel Cell Applications
A novel sulfonated poly(ether ether ketone) with pendant carboxyl groups was synthesized, demonstrating potential for direct methanol fuel cell applications due to its high selectivity and proton conductivity. This work showcases the application of sulfonated aromatic compounds in developing more efficient and selective membranes for fuel cells (Li et al., 2009).
Chemosensor Development
A phenoxazine-based fluorescence chemosensor was designed for selective detection of Ba2+ ions, demonstrating the utility of aromatic sulfonated compounds in developing sensitive and selective sensors for environmental and biological applications (Ravichandiran et al., 2019).
Properties
IUPAC Name |
[4-[(4-chlorobenzoyl)-(4-fluorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl2FNO5S/c27-19-5-1-17(2-6-19)25(31)30(36(33,34)24-15-9-21(29)10-16-24)22-11-13-23(14-12-22)35-26(32)18-3-7-20(28)8-4-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXNVBILPLHXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl2FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2716021.png)


![(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2716024.png)
![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)


![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2716028.png)
![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)


![6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2716036.png)

